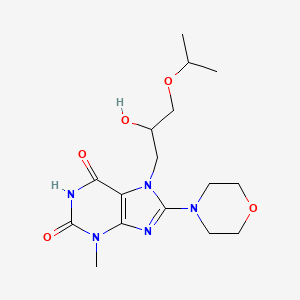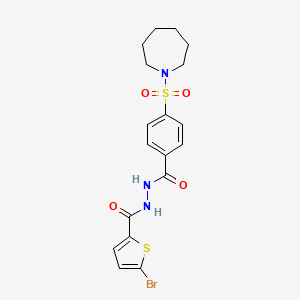![molecular formula C19H14F3N3O B2428599 N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 2034400-72-9](/img/structure/B2428599.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with a bipyridinylmethyl group and a trifluoromethyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine. Trifluoromethyl groups can be introduced using various methods, such as the reaction of a suitable precursor with a trifluoromethylating reagent .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Catalytic Reactions
N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide and similar compounds have been utilized in catalytic reactions to enhance the efficiency of fluorination processes. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter is crucial. This protocol is broadly applicable in medicinal chemistry and synthesis, converting triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).
Sensor Applications
Compounds with bipyridine units, like 3,3′-Bis(acylamino)-2,2′-bipyridine substituted benzene-1,3,5-tricarboxamide (BiPy-BTA) grafted polynorbornene polymers, have been developed as fluorescent, compartmentalized nanoparticles for metal ion sensing. These sensors demonstrate effectiveness due to the affinity of the 2,2′-bipyridine units for metal ions such as copper, showcasing the benefits of compartmentalization in the sensor applications of these particles (Gillissen et al., 2012).
Supramolecular Chemistry
This compound and related molecules have been explored in the field of supramolecular chemistry. For example, chiral, amphiphilic, self-assembling discotic molecules based on the 3,3'-bis(acylamino)-2,2'-bipyridine-substituted benzene-1,3,5-tricarboxamide motif (BiPy-BTA) demonstrate solvent-induced supramolecular fiber formation. These studies unravel the complex behavior of solvent effects in supramolecular self-assembly, providing insights into the design of new materials (Gillissen et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-5-1-3-14(9-16)18(26)25-11-13-6-7-17(24-10-13)15-4-2-8-23-12-15/h1-10,12H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQFVQYKLNCNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)

![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate](/img/structure/B2428528.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)

![ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2428532.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2428534.png)

![5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428538.png)
